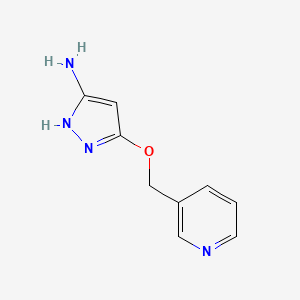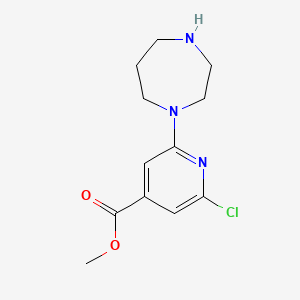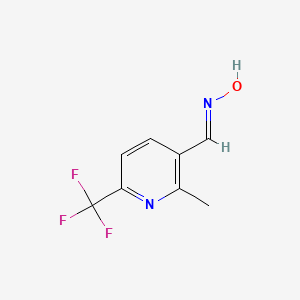![molecular formula C8H13Cl2N3 B1405725 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 1449117-66-1](/img/structure/B1405725.png)
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Overview
Description
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H11N3.2ClH . It has a molecular weight of 222.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H . This indicates that the compound has a pyrrolo[3,4-d]pyrimidine core structure with an ethyl group attached to it.Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 222.12 . Its InChI code is 1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H .Scientific Research Applications
Chemical Rearrangements and Derivative Synthesis :
- Yamamoto et al. (1977) investigated the rearrangement of certain pyrimidoazepines to vinylpyrrolo-pyrimidines, leading to the preparation of pyrrolo[2,3-d]pyrimidines and their derivatives. These structural transformations are significant in synthetic chemistry (Yamamoto, Kawamoto, Morosawa, & Yokoo, 1977).
- Gangjee et al. (2007) synthesized classical and nonclassical antifolates based on the pyrrolo[2,3-d]pyrimidine structure. These compounds were explored as potential dihydrofolate reductase inhibitors and antitumor agents, demonstrating the pharmacological significance of these derivatives (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Crystal Structure and Properties :
- Gao et al. (2011) analyzed the crystal structure of a pyrrolo[3,2-d]pyrimidine compound, contributing to the understanding of its molecular geometry and potential chemical behaviors (Gao, Li, Ye, & Hu, 2011).
- Yang (2009) prepared and determined the crystal structure of a specific pyrrolo[2,3-d]pyrimidine derivative, which helps in understanding its molecular interactions and stability (Yang, 2009).
Synthesis of Novel Compounds :
- Sheradsky and Southwick (1967) prepared several new compounds in the pyrrolo[3,4-d]pyrimidine series, expanding the library of available compounds for various applications (Sheradsky & Southwick, 1967).
- Mobinikhaledi et al. (2018) reported a one-pot synthesis of novel pyrimidine derivatives, demonstrating the versatility and efficiency of synthetic methods for these compounds (Mobinikhaledi, Foroughifar, Moghanian, & Jaberi, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit multiple kinases .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to affect various pathways, leading to downstream effects .
Result of Action
Related compounds have been reported to exhibit anti-tumor activity and reduce the phosphorylation level of certain proteins .
Biochemical Analysis
Biochemical Properties
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of ATR kinase, a key regulator in the DNA damage response pathway . This interaction is crucial as ATR kinase is involved in maintaining genomic stability by sensing and responding to DNA damage. The compound’s ability to inhibit ATR kinase suggests its potential use in cancer therapy, where DNA damage response pathways are often dysregulated.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of ATR kinase can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy . Additionally, this compound may alter gene expression patterns related to cell cycle regulation and apoptosis, further contributing to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of ATR kinase by binding to its active site . This binding prevents ATR kinase from phosphorylating its substrates, thereby disrupting the DNA damage response pathway. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under ambient conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies are necessary to determine its stability, degradation, and potential long-term impacts on cells and tissues.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting ATR kinase . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and toxicity studies are essential to ensure the safe use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, its inhibition of ATR kinase can affect metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization Additionally, its distribution within tissues can impact its therapeutic efficacy and potential side effects
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLGBLVJVLMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2CNCC2=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)



![N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405650.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)



![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)

